molecular formula C30H34O6 B15327877 2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one

2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one

Cat. No.: B15327877
M. Wt: 490.6 g/mol
InChI Key: GLWAWFMOTOFEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a prenylated flavonoid classified under 3-prenylated flavanones, characterized by two distinct prenyl substituents: a 3,7-dimethylocta-2,6-dienyl group on the phenyl ring and a 3-methylbut-2-enyl group on the chromen-4-one core . Its structural complexity arises from multiple hydroxyl groups at positions 2, 4, 5, and 7, contributing to both hydrophilic and lipophilic properties.

Properties

Molecular Formula

C30H34O6

Molecular Weight

490.6 g/mol

IUPAC Name

2-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3

InChI Key

GLWAWFMOTOFEGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is often achieved through extraction from natural sources. The compound can be extracted from plants using methods such as ethanol extraction or ultrasonic extraction . The extract is then purified using column chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers.

Scientific Research Applications

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone involves its interaction with cellular targets to induce cytotoxic effects. The compound is believed to exert its effects through the following pathways:

Comparison with Similar Compounds

Key Observations :

  • The chalcone derivative (C₂₀H₂₀O₄) lacks the chromenone ring system, reducing conformational stability but increasing flexibility for target interactions .
  • Additional hydroxyl groups in C₂₀H₁₈O₅ () improve water solubility but may reduce bioavailability due to higher polarity .

Physicochemical Properties

  • Lipophilicity : Dual prenylation in the target compound likely results in a higher logP value than Neobavaisoflavone or C₂₀H₁₈O₅, favoring interactions with hydrophobic targets like amyloid-beta (Aβ42) .
  • Solubility : The hydroxyl-rich C₂₀H₁₈O₅ (5× –OH) exhibits greater aqueous solubility (~15 mg/L predicted) compared to the target compound’s ~2 mg/L (estimated), highlighting a trade-off between bioactivity and pharmacokinetics .

Neuroprotective Potential

  • The target compound’s prenyl groups may enhance binding to Aβ42 fibrils, as demonstrated in molecular docking studies of similar prenylated flavonoids . Neobavaisoflavone, with a single prenyl group, showed moderate Aβ42 inhibition (~40% at 10 μM), while the target compound is hypothesized to exceed this due to enhanced hydrophobic interactions .
  • The chalcone derivative (C₂₀H₂₀O₄) exhibited weaker neuroprotective activity (~25% inhibition) due to its lack of a rigid chromenone core .

Antioxidant Capacity

  • Compounds with additional hydroxyl groups (e.g., C₂₀H₁₈O₅) demonstrate higher radical scavenging activity (IC₅₀ ~8 μM in DPPH assay) compared to the target compound (predicted IC₅₀ ~15 μM) .
  • Neobavaisoflavone’s dihydrochromen structure reduces planarity, lowering antioxidant efficacy (IC₅₀ ~22 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.